molecular formula C14H24ClNO2 B4708902 N-(2,3-dimethoxybenzyl)-3-methyl-1-butanamine hydrochloride

N-(2,3-dimethoxybenzyl)-3-methyl-1-butanamine hydrochloride

Cat. No. B4708902
M. Wt: 273.80 g/mol
InChI Key: MJDJZQGPROFRIT-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-3-methyl-1-butanamine hydrochloride, commonly known as DMBA, is a synthetic compound that belongs to the family of amphetamines. DMBA is a psychoactive substance that has been studied for its potential use in scientific research.

Mechanism of Action

DMBA works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and arousal. By increasing their levels, DMBA can improve cognitive function and increase alertness.
Biochemical and Physiological Effects:
DMBA has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream. These effects are similar to those of other amphetamines.

Advantages and Limitations for Lab Experiments

DMBA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. However, its psychoactive effects may limit its use in certain types of experiments. Additionally, its potential for abuse and addiction may make it a less desirable research tool.

Future Directions

There are several potential future directions for research on DMBA. One area of interest is its potential use in the treatment of ADHD and other cognitive disorders. Another area of interest is its potential use as a research tool for studying the neurobiology of addiction and other psychiatric disorders. Additionally, further research may be needed to fully understand the long-term effects of DMBA use on the brain and body.

Scientific Research Applications

DMBA has been studied for its potential use in scientific research. It has been shown to have a stimulant effect on the central nervous system, similar to other amphetamines. DMBA has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-3-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-11(2)8-9-15-10-12-6-5-7-13(16-3)14(12)17-4;/h5-7,11,15H,8-10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDJZQGPROFRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=C(C(=CC=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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